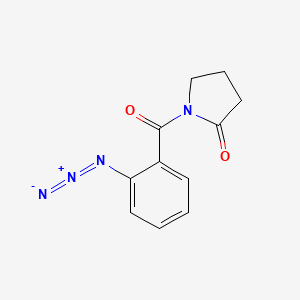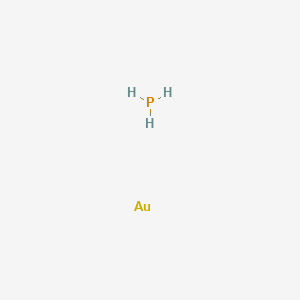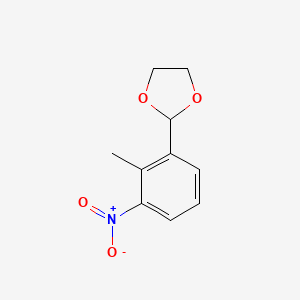![molecular formula C34H44N2O3 B14289780 N-{2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-YL]phenyl}octadecanamide CAS No. 114539-16-1](/img/structure/B14289780.png)
N-{2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-YL]phenyl}octadecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]phenyl}octadecanamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a nitrophenyl group attached to a butadiyne moiety, which is further connected to a phenyl ring and an octadecanamide chain. Its complex structure makes it an interesting subject for research in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]phenyl}octadecanamide typically involves multiple steps, starting with the preparation of the nitrophenyl butadiyne intermediate. This intermediate is then coupled with a phenyl ring through a palladium-catalyzed cross-coupling reaction. The final step involves the attachment of the octadecanamide chain through an amide bond formation reaction. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium acetate and triphenylphosphine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]phenyl}octadecanamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
N-{2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]phenyl}octadecanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-{2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]phenyl}octadecanamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the butadiyne moiety can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also contributes to its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N-{2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]phenyl}hexadecanamide: Similar structure but with a shorter alkyl chain.
N-{2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]phenyl}dodecanamide: Similar structure but with an even shorter alkyl chain.
N-{2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]phenyl}octanoamide: Similar structure but with a much shorter alkyl chain.
Uniqueness
N-{2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]phenyl}octadecanamide is unique due to its long octadecanamide chain, which imparts distinct physical and chemical properties. This long chain enhances its solubility in non-polar solvents and its ability to interact with lipid membranes, making it particularly useful in biological and industrial applications.
Properties
CAS No. |
114539-16-1 |
|---|---|
Molecular Formula |
C34H44N2O3 |
Molecular Weight |
528.7 g/mol |
IUPAC Name |
N-[2-[4-(3-nitrophenyl)buta-1,3-diynyl]phenyl]octadecanamide |
InChI |
InChI=1S/C34H44N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-28-34(37)35-33-27-20-19-25-31(33)24-18-17-22-30-23-21-26-32(29-30)36(38)39/h19-21,23,25-27,29H,2-16,28H2,1H3,(H,35,37) |
InChI Key |
HQAXDKJPDHVSLE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC=CC=C1C#CC#CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


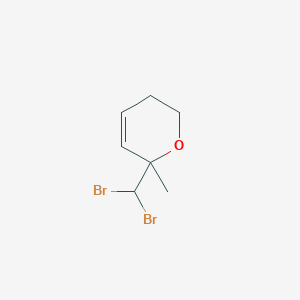
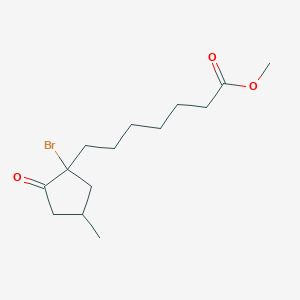
![5-[4-(3,4-Dimethoxyphenyl)-2,3-dimethylbutyl]-2H-1,3-benzodioxole](/img/structure/B14289719.png)

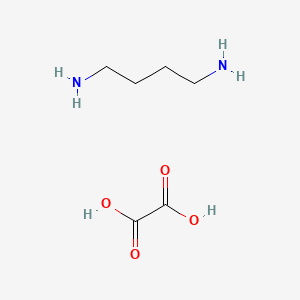
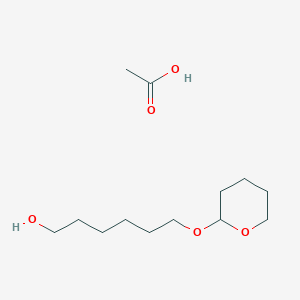
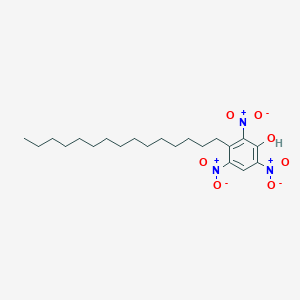
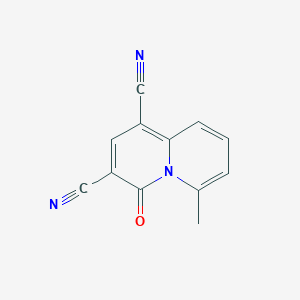
![Triphenyl({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)phosphanium chloride](/img/structure/B14289768.png)
![Ethanol, 2-[(2-bromoethyl)dithio]-](/img/structure/B14289769.png)
